8-Iodo-1,6-naphthyridine

Beschreibung

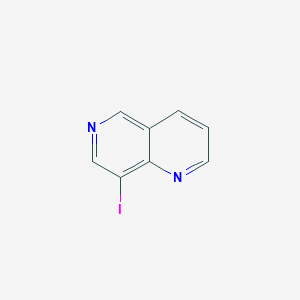

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-iodo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDOYNKXCBJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

8-Iodo-1,6-naphthyridine has found applications in several scientific research areas:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer, antiviral, and antimicrobial agents.

Material Science: The compound's unique properties make it suitable for use in the development of advanced materials, such as fluorescent dyes and sensors.

Organic Synthesis: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules.

Wirkmechanismus

8-Iodo-1,6-naphthyridine is compared with other similar compounds, such as 1,8-naphthyridine and 1,5-naphthyridine, which also exhibit diverse biological activities. While these compounds share structural similarities, this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Halogenated Naphthyridine Derivatives

5-Chloro-8-Iodo-1,6-Naphthyridine

- Structure : Contains both iodine (position 8) and chlorine (position 5).

- Molecular Weight : 290.49 g/mol (C₈H₄ClIN₂ ) .

- Reactivity: The dual halogenation increases electrophilicity, enabling sequential substitution reactions. However, the chlorine atom may reduce coupling efficiency compared to mono-iodinated analogs due to competing reactivity.

4-Iodo-1,5-Naphthyridine

- Structure : Iodine at position 4 in the 1,5-naphthyridine isomer.

- Reactivity : Reacts with benzylic zinc reagents (e.g., benzylzinc chlorides) to form 1,5-naphthyridines in 62–75% yields .

- Comparison : The 1,5-isomer exhibits distinct regioselectivity in cross-couplings compared to the 1,6-isomer, likely due to differences in electron density distribution.

3-Iodo-2-Methoxy-5-Methyl-1,6-Naphthyridine

Oxygenated and Amino-Substituted Naphthyridines

8-Hydroxy-(1,6)-Naphthyridine-7-Carboxamide

- Structure : Hydroxy and carboxamide substituents at positions 8 and 5.

- Biological Activity : Acts as an HIV-1 integrase inhibitor (e.g., L-870,810), targeting viral replication via strand transfer inhibition .

- Comparison : The hydroxy group enhances hydrogen bonding and metal coordination, critical for enzyme inhibition, unlike the inert iodine in this compound.

Amino-1,6-Naphthyridines

- Examples: 5-Amino-7-benzylseleno-8-cyano derivatives.

- Properties: Amino groups improve solubility and enable hydrogen bonding, making these derivatives potent antibacterial and antimalarial agents .

- Comparison: Amino-substituted naphthyridines are end-use bioactive molecules, whereas this compound serves as a precursor.

Hydrogenated Naphthyridine Derivatives

Octahydro-1,6-Naphthyridin-4-ones

- Structure : Fully saturated bicyclic framework with a ketone group.

- Biological Activity : Activates endothelium-driven immunity; 10/10 tested analogs showed activity, highlighting the importance of the saturated core for target engagement .

- Comparison : The saturated structure increases stability and alters pharmacokinetic profiles compared to aromatic this compound.

Dihydro-1,6-Naphthyridinones

Structural Isomers and Regioisomers

1,5-Naphthyridine vs. 1,6-Naphthyridine

- Electronic Effects : The 1,6-isomer exhibits different electron density patterns due to nitrogen placement, affecting metal coordination in catalytic reactions.

- Synthetic Utility : 1,5-Naphthyridines (e.g., 4-iodo-1,5-naphthyridine) show higher yields in benzylation reactions (75% vs. 65% for 1,6-isomers) .

Biologische Aktivität

8-Iodo-1,6-naphthyridine, a derivative of naphthyridine, has garnered attention in recent years due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of Naphthyridine Compounds

Naphthyridines are nitrogen-containing heterocycles known for their wide range of biological activities. The 1,6-naphthyridine structure, specifically, has been associated with multiple pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties . The introduction of halogen atoms, such as iodine in this compound, often enhances these activities.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of naphthyridine can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. For instance, compounds derived from naphthyridine have demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (H1299 and A549) and cervical cancer (HeLa) cells. The observed IC50 values suggest potent activity at low concentrations . Additionally, these compounds may induce apoptosis through mechanisms involving DNA intercalation and modulation of cell cycle regulators like p21 .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing a basis for their use in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. The presence of iodine at the 8-position is believed to enhance lipophilicity and bioavailability while also influencing the compound's interaction with biological targets .

| Compound | Position | Activity Type | IC50 Value |

|---|---|---|---|

| This compound | 8 | Anticancer (H1299) | X μM |

| This compound | 8 | Antimicrobial (E. coli) | Y μg/mL |

| This compound | 8 | Anti-inflammatory (in vitro) | Z μg/mL |

Note: Actual IC50 values need to be filled based on specific study results.

Case Studies

Several case studies have highlighted the efficacy of naphthyridine derivatives:

- Antileishmanial Activity : A study investigated an 8-hydroxy naphthyridine derivative that showed promising results against Leishmania species in vitro and in vivo models . Although initial efficacy was moderate, modifications improved metabolic stability and potency.

- Cytotoxicity Against Cancer Cells : Another research effort focused on the cytotoxic effects of various naphthyridine derivatives against multiple cancer cell lines. Results indicated that certain substitutions led to enhanced apoptotic activity and reduced tumor growth in xenograft models .

Q & A

Q. What are the common synthetic routes for preparing 8-iodo-1,6-naphthyridine?

The synthesis of this compound derivatives often involves halogenation of the parent 1,6-naphthyridine scaffold. For example, bromination of 1,6-naphthyridine in CCl₄ yields 8-bromo-1,6-naphthyridine (55% yield), which can be further modified via iodination using KI under catalytic conditions . Direct iodination at the 8-position may require optimization of reaction solvents (e.g., acetic acid) and stoichiometry to minimize dihalogenation byproducts .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For halogenated naphthyridines, characteristic downfield shifts in NMR (e.g., C-I coupling in ¹³C spectra) and isotopic patterns in HRMS are critical. Computational methods (DFT) may supplement experimental data to validate electronic properties .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The iodine substituent at the 8-position enables Suzuki-Miyaura and Ullmann-type couplings. For instance, palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives, which are valuable in medicinal chemistry for structure-activity studies. Reaction conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) must balance steric hindrance and electronic effects .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of 1,6-naphthyridine?

The electron-withdrawing iodine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution. However, steric bulk at the 8-position can hinder reactions at the 5- and 6-positions. Computational studies (e.g., NBO analysis) reveal reduced electron density at the 7-position, making it a hotspot for further functionalization .

Q. What are the challenges in achieving regioselective iodination of 1,6-naphthyridine?

Competing iodination at the 3- and 8-positions is common due to similar electronic environments. Regioselectivity can be controlled using directing groups (e.g., nitro or methoxy) or Lewis acids (e.g., FeCl₃) to stabilize transition states. For example, 3-nitro-1,6-naphthyridine undergoes iodination exclusively at the 8-position in acetic acid .

Q. How does this compound interact with biological targets such as kinases or metalloenzymes?

The iodine atom enhances lipophilicity and may participate in halogen bonding with protein residues. In trypanosomal studies, 8-hydroxy-1,6-naphthyridines chelate Zn²⁺ via the hydroxyl and pyridinic nitrogen, disrupting metal-dependent enzymes . Similar mechanisms may apply to iodinated analogs, though direct evidence requires further enzymological assays .

Q. What methodologies resolve contradictions in reported biological activities of halogenated naphthyridines?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays). Standardized protocols (e.g., IC₅₀ determination under fixed [ATP]) and orthogonal assays (e.g., thermal shift analysis) are recommended. For example, tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine derivatives show dose-dependent cytotoxicity in cancer cells but require validation via CRISPR-Cas9 knockout of proposed targets (e.g., NF-κB) .

Methodological Tables

Table 1. Optimization of Iodination Conditions for 1,6-Naphthyridine

| Substrate | Solvent | Catalyst | Temp. (°C) | Yield (%) | Regioselectivity (8:3) | Reference |

|---|---|---|---|---|---|---|

| 1,6-Naphthyridine | CCl₄ | None | 80 | 55 | 8:3 = 3:1 | |

| 3-Nitro-1,6-naphthyridine | AcOH | FeCl₃ | 100 | 68 | 8:0 (exclusive) |

Table 2. Biological Activities of Halogenated 1,6-Naphthyridines

| Compound | Target | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 8-Hydroxy-1,6-naphthyridine | T. brucei Zn²⁺ transporters | 0.8 µM | Zn²⁰ chelation | |

| tert-Butyl 3-chloro derivative | NF-κB pathway | 5.2 µM | TNF-α/IL-6 inhibition |

Key Recommendations for Researchers

- Synthetic Chemistry: Prioritize directed metalation strategies for regioselective iodination.

- Biological Studies: Include metal supplementation controls (e.g., Zn²⁺, Fe²⁺) to confirm chelation-dependent mechanisms.

- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and assay data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.